IDH1 Inhibitor 1

Biochemical assay Mutant IDH1 Selectivity

Procure this brain-penetrant mIDH1 inhibitor for translational PK/PD studies. Validated in heterozygous HCT116-IDH1R132H/+ knock-in models (IC50=0.039 μM) and in vivo xenograft 2-HG suppression at 150 mg/kg oral dosing. 120-fold mutant vs. WT selectivity offers an intermediate window for comparator assays. Essential for CNS glioma research and PK/PD-efficacy correlation studies in mutant IDH1 oncology.

Molecular Formula C20H18F4N6O2
Molecular Weight 450.4 g/mol
Cat. No. B10830301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIDH1 Inhibitor 1
Molecular FormulaC20H18F4N6O2
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESCC(C1=CN(C=N1)C2=CC=C(C=C2)C(F)(F)F)NC3=NC=CC(=N3)N4C(COC4=O)CF
InChIInChI=1S/C20H18F4N6O2/c1-12(16-9-29(11-26-16)14-4-2-13(3-5-14)20(22,23)24)27-18-25-7-6-17(28-18)30-15(8-21)10-32-19(30)31/h2-7,9,11-12,15H,8,10H2,1H3,(H,25,27,28)/t12-,15-/m0/s1
InChIKeyULTZLMKTFYRMFK-WFASDCNBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IDH1 Inhibitor 1: A Brain-Penetrant, Orally Bioavailable Mutant IDH1 Inhibitor for Precision Oncology Research


IDH1 Inhibitor 1 (CAS 2234285-81-3) is a potent, orally bioavailable, and brain-penetrant small molecule that selectively inhibits mutant isocitrate dehydrogenase 1 (mIDH1) . It exhibits nanomolar potency against the clinically relevant R132H and R132C IDH1 mutants while maintaining significantly reduced activity against wild-type IDH1 . The compound effectively suppresses the oncometabolite 2-hydroxyglutarate (2-HG) production in multiple engineered and endogenous cancer cell lines, and demonstrates in vivo target engagement in xenograft tumor models following oral administration [1].

Why Generic Substitution Fails: IDH1 Inhibitor 1's Differentiated Mutant Selectivity and Brain Penetration Profile


Direct substitution of IDH1 Inhibitor 1 with other mutant IDH1 inhibitors is not scientifically valid due to critical differences in mutant-to-wildtype selectivity windows, blood-brain barrier (BBB) penetration capability, and in vivo target engagement at clinically relevant doses. Many in-class compounds, such as the clinical candidate BAY-1436032, exhibit over 1000-fold selectivity for mutant over wild-type IDH1, but do not report equivalent brain penetration data [1]. Conversely, other potent inhibitors like GSK321 display exceptional biochemical potency (single-digit nanomolar IC50) but have not demonstrated the same breadth of cellular 2-HG suppression across five distinct R132 mutants as IDH1 Inhibitor 1 . Furthermore, the cellular potency of IDH1 Inhibitor 1 in the HCT116-IDH1R132H/+ heterozygous knock-in model (IC50 = 0.039 μM) provides a direct translational comparator for heterozygous disease contexts that many analogs lack . Therefore, experimental outcomes—particularly in CNS-penetrant or heterozygous mutant models—cannot be assumed interchangeable across the IDH1 inhibitor class.

Quantitative Differentiation of IDH1 Inhibitor 1: Head-to-Head Selectivity, Cellular Potency, and In Vivo Target Engagement Data


Biochemical Mutant Selectivity Window of IDH1 Inhibitor 1 vs. Wild-Type IDH1

IDH1 Inhibitor 1 demonstrates a pronounced selectivity for mutant IDH1 over wild-type IDH1. The IC50 for IDH1R132H is 0.021 μM (21 nM) and for IDH1R132C is 0.045 μM (45 nM), compared to 2.52 μM for wild-type IDH1 . This represents a 120-fold and 56-fold selectivity window, respectively. For comparison, the clinical candidate BAY-1436032 exhibits a 1333-fold selectivity window (IDH1R132H IC50 = 0.015 μM; WT IC50 = 20 μM) [1], while GSK321 shows a more modest 10-fold selectivity for R132H over WT (4.6 nM vs 46 nM) .

Biochemical assay Mutant IDH1 Selectivity

Cellular 2-HG Suppression Potency in Heterozygous Knock-In Colorectal Cancer Model

In the HCT116-IDH1R132H/+ heterozygous knock-in cell line, which recapitulates the heterozygous mutant/wild-type heterodimer state found in human cancers, IDH1 Inhibitor 1 suppresses 2-HG production with an IC50 of 0.039 μM (39 nM) . This cellular potency is comparable to that of the clinical candidate DS-1001b (safusidenib), which inhibits 2-HG production in TF-1 cells stably transfected with IDH1R132H with an IC50 of 29 nM . In contrast, BAY-1436032 requires a higher concentration to achieve similar suppression in LN-229 glioblastoma and HCT116 colorectal carcinoma cells overexpressing IDH1R132H (IC50s = 73 and 47 nM, respectively) [1].

Cellular assay 2-HG suppression HCT116

Broad Mutant Coverage: 2-HG Suppression Across Five Distinct R132 Mutants

IDH1 Inhibitor 1 demonstrates broad cellular activity across a panel of five clinically relevant R132 IDH1 mutants (R132H, R132C, R132G, R132L, R132S) in engineered cell lines, effectively suppressing intracellular 2-HG levels [1]. While specific IC50 values for each mutant are not publicly available in the vendor datasheet, the compound's ability to inhibit 2-HG production across this full panel distinguishes it from many analogs. For reference, BAY-1436032 also inhibits 2-HG production in cells expressing these same five mutants, but its reported potency in HT-1080 cells endogenously expressing IDH1R132C is 135 nM [2]. In contrast, the clinical agent ivosidenib (AG-120) exhibits similar potency across R132 mutants in biochemical assays (IC50 range 8-13 nM) [3], but its cellular 2-HG suppression data across the same broad panel is not as extensively documented in the public domain.

Mutant coverage 2-HG suppression R132 mutants

In Vivo Target Engagement: Oral Dosing Suppresses Tumor 2-HG Production

IDH1 Inhibitor 1, when administered orally at 150 mg/kg, inhibits new 2-HG production in a patient-derived HCT116-IDH1R132H/+ mechanistic xenograft tumor model . This in vivo target engagement is directly comparable to the clinical candidate BAY-1436032, which at the same dose (150 mg/kg) reduces tumor growth and increases survival in an NCH551b IDH1R132H mutant secondary glioblastoma PDX model [1]. Other mutant IDH1 inhibitors, such as the irreversible inhibitor IHMT-IDH1-053, also demonstrate in vivo 2-HG suppression but via a covalent binding mechanism that may limit reversibility and dosing flexibility [2].

In vivo 2-HG suppression Xenograft

Optimal Research Applications for IDH1 Inhibitor 1 Based on Differentiated Potency, Selectivity, and In Vivo Profile


Preclinical Efficacy Studies in Heterozygous IDH1-Mutant Xenograft Models

IDH1 Inhibitor 1 is ideally suited for in vivo efficacy studies in patient-derived xenograft (PDX) or cell line-derived xenograft models harboring heterozygous IDH1 R132 mutations. Its demonstrated in vivo suppression of tumor 2-HG production at 150 mg/kg oral dosing in the HCT116-IDH1R132H/+ model provides a validated starting point for dose-ranging studies. Unlike compounds lacking robust in vivo target engagement data, IDH1 Inhibitor 1 can be used to correlate tumor 2-HG reduction with downstream pharmacodynamic markers and tumor growth inhibition. Procurement of this compound is therefore strategic for laboratories aiming to establish translational PK/PD/efficacy relationships in IDH1-mutant cancers.

CNS Oncology Research Requiring Brain-Penetrant mIDH1 Inhibition

Given its reported brain-penetrant properties , IDH1 Inhibitor 1 is a preferred tool compound for studying mutant IDH1 biology in gliomas and other CNS malignancies. The blood-brain barrier (BBB) presents a significant challenge for many oncology agents, and only a subset of mIDH1 inhibitors (e.g., DS-1001b, vorasidenib) have demonstrated meaningful CNS exposure. IDH1 Inhibitor 1's combined attributes of brain penetration, oral bioavailability, and mutant-selective 2-HG suppression make it uniquely valuable for orthotopic glioma models and for investigating the impact of sustained mIDH1 inhibition on CNS tumor growth and differentiation.

Comparative Selectivity Profiling Against Wild-Type IDH1 and IDH2

IDH1 Inhibitor 1's selectivity window (120-fold for R132H vs. WT IDH1) positions it as a useful comparator in selectivity profiling panels. Unlike compounds with extreme selectivity (e.g., BAY-1436032, >1000-fold) or minimal selectivity (e.g., GSK321, ~10-fold), IDH1 Inhibitor 1 offers an intermediate selectivity profile that may better recapitulate the behavior of certain clinical-stage inhibitors. Procurement for selectivity panel assays enables head-to-head comparisons of on-target mutant potency versus off-target wild-type IDH1/IDH2 inhibition, which is critical for interpreting cellular phenotype data and avoiding confounding effects from wild-type enzyme engagement.

Cellular 2-HG Suppression Assays in Heterozygous Knock-In Cancer Models

The validated cellular activity of IDH1 Inhibitor 1 in the HCT116-IDH1R132H/+ heterozygous knock-in cell line (IC50 = 0.039 μM) makes it an ideal positive control for 2-HG suppression assays in disease-relevant heterozygous models. Many mIDH1 inhibitors are characterized primarily in overexpression systems, which may not accurately reflect the endogenous heterodimer state found in patient tumors. Procurement of IDH1 Inhibitor 1 as a reference compound enables robust assay validation and benchmarking of novel mIDH1 inhibitors in the more physiologically relevant heterozygous context.

Quote Request

Request a Quote for IDH1 Inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.